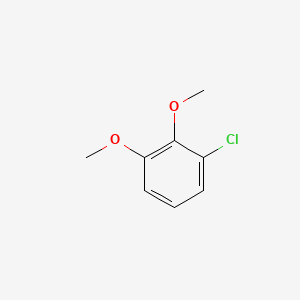

1-Chloro-2,3-dimethoxybenzene

Description

Significance in Substituted Aromatic Chemistry

The significance of 1-Chloro-2,3-dimethoxybenzene in substituted aromatic chemistry stems from the interplay of its chloro and methoxy (B1213986) substituents. The methoxy groups (-OCH₃) are electron-donating, activating the benzene (B151609) ring towards electrophilic aromatic substitution, while the chlorine atom (-Cl) is an electron-withdrawing but ortho-, para-directing deactivator. masterorganicchemistry.com This combination of electronic effects makes the compound a versatile intermediate for the synthesis of more complex molecules.

Research has demonstrated its utility as a starting material in the creation of various chemicals, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.ai For instance, it serves as a precursor for producing certain antihistamines and anesthetics. ontosight.ai The reactivity of the chloro group allows for nucleophilic substitution or cross-coupling reactions, enabling the introduction of other functional groups onto the aromatic ring.

Overview of Research Trajectories for Halogenated Dimethoxybenzene Compounds

Research into halogenated dimethoxybenzene compounds, including this compound, follows several key trajectories. A primary focus is on the development of efficient and selective synthesis methods. For example, processes have been developed for the preparation of 2-chloro-1,3-dimethoxybenzene (B1590426) through the lithiation of 1,3-dimethoxybenzene (B93181) followed by reaction with a chlorinating agent. google.comgoogle.com Other synthetic strategies involve the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide (B1231860) to yield various methoxylated and dimethoxylated haloarenes. nih.gov

Another significant area of research is their application in organic synthesis. Halogenated dimethoxybenzenes are valuable building blocks. For example, they are used in Suzuki coupling reactions with phenylboronic acids to produce methoxylated polychlorinated biphenyls (PCBs), which are important for toxicological studies. nih.gov The reactivity of these compounds in reactions like Friedel-Crafts alkylation further underscores their importance as intermediates. rsc.org

Furthermore, there is a growing body of research on the environmental presence and fate of halomethoxybenzenes (HMBs). vliz.be These compounds, which include chlorinated and brominated dimethoxybenzenes, are produced by natural sources like wood-rotting fungi and marine organisms, as well as from anthropogenic activities. vliz.befrontiersin.org Studies are investigating their atmospheric transport, persistence, and potential for bioaccumulation, highlighting an environmental dimension to the study of this class of compounds. vliz.bersc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCXXMPHTZGGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238079 | |

| Record name | 1-Chloro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90282-99-8 | |

| Record name | 1-Chloro-2,3-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090282998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed structure of 1-chloro-2,3-dimethoxybenzene by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton in the molecule. The spectrum displays signals corresponding to the three aromatic protons and the six protons of the two methoxy (B1213986) groups. Due to the substitution pattern, the two methoxy groups are not chemically equivalent, and thus they appear as distinct signals. Likewise, the three protons on the benzene (B151609) ring are in different environments, leading to a complex splitting pattern.

The aromatic region typically shows a multiplet, which can be resolved into a triplet and two doublets upon closer inspection, corresponding to the three adjacent protons on the ring. The two methoxy groups each appear as a singlet, as they are not coupled to any adjacent protons. The integration of these signals confirms the number of protons in each environment (1:1:1 for the aromatic protons and 3:3 for the methoxy groups). docbrown.info

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

|---|---|---|

| ~7.10 | t (triplet) | Aromatic H (C5-H) |

| ~6.95 | d (doublet) | Aromatic H (C4-H or C6-H) |

| ~6.85 | d (doublet) | Aromatic H (C4-H or C6-H) |

| ~3.90 | s (singlet) | Methoxy (-OCH₃) |

| ~3.88 | s (singlet) | Methoxy (-OCH₃) |

Note: Data are representative and sourced from spectral databases. Specific shifts can vary slightly based on the solvent and instrument used. nih.gov

¹³C NMR Spectral Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the absence of molecular symmetry results in eight distinct signals, one for each of the eight carbon atoms in the molecule. docbrown.info This includes six signals for the aromatic carbons and two for the methoxy carbons. The positions of these signals (chemical shifts) are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the methoxy groups. Carbons directly attached to the electronegative oxygen and chlorine atoms (C1, C2, C3) are typically shifted further downfield.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~152 | Aromatic C-O |

| ~146 | Aromatic C-O |

| ~128 | Aromatic C-Cl |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~112 | Aromatic C-H |

| ~61 | Methoxy (-OCH₃) |

| ~56 | Methoxy (-OCH₃) |

Note: Data are representative and sourced from the AIST Spectral Database (SDBS). Specific shifts can vary. tcichemicals.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of approximately 172, which corresponds to the compound's molecular weight (172.61 g/mol ). nih.gov The presence of a chlorine atom is indicated by a characteristic isotopic pattern for the molecular ion, with an M+2 peak (at m/z 174) that is about one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation patterns involve the loss of a methyl group (-CH₃) to give a fragment at m/z 157, or the loss of a whole methoxy group (-OCH₃). nih.govlibretexts.org GC-MS, which combines gas chromatography with mass spectrometry, is also used to assess the purity of the compound, with commercial grades typically exceeding 97.0%. tcichemicals.comvwr.com

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Interpretation |

|---|---|

| 174 | [M+2]⁺ Isotope Peak (containing ³⁷Cl) |

| 172 | Molecular Ion [M]⁺ (containing ³⁵Cl) |

| 157 | [M - CH₃]⁺ |

| 129 | [M - CH₃ - CO]⁺ |

Source: Data compiled from NIST and PubChem spectral libraries. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra show absorption bands corresponding to the vibrational frequencies of specific chemical bonds. nih.gov

In the IR spectrum of this compound, characteristic peaks include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): From the methoxy groups, appearing just below 3000 cm⁻¹.

C=C stretching (aromatic): A series of peaks in the 1400-1600 cm⁻¹ region.

C-O stretching (ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.

C-Cl stretching: Generally observed in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds.

Table 4: Selected Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Technique |

|---|---|---|

| ~2940 | C-H stretch (aliphatic) | IR, Raman |

| ~1580 | C=C stretch (aromatic) | IR, Raman |

| ~1470 | C=C stretch (aromatic) | IR, Raman |

| ~1260 | C-O stretch (aryl ether) | IR |

| ~1080 | C-O stretch (aryl ether) | IR |

Source: Data compiled from PubChem and spectral libraries. nih.gov

Single Crystal X-ray Diffraction for Three-Dimensional Structural Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. tcichemicals.comvwr.com Currently, specific crystallographic data such as unit cell dimensions, bond lengths, and bond angles for this compound are not widely reported in the peer-reviewed literature.

Fluorescence Spectroscopy for Electronic State Characterization

Fluorescence spectroscopy is a technique used to study the electronic properties of molecules. It involves exciting a molecule from its electronic ground state to a higher energy state with light of a specific wavelength. The molecule then relaxes, emitting light (fluorescence) at a longer wavelength as it returns to the ground state. acs.org The resulting spectrum is characteristic of the molecule's electronic structure.

Studies focusing specifically on the fluorescence properties of this compound are not extensively available in the scientific literature. Research on related molecules like 1,3-dimethoxybenzene (B93181) has been conducted to investigate structural changes upon electronic excitation, but detailed excitation and emission data for the chlorinated title compound remains a subject for further investigation. acs.org

Mechanistic Studies and Reactivity of 1 Chloro 2,3 Dimethoxybenzene

Elucidation of Reaction Mechanisms

The unique substitution pattern of 1-chloro-2,3-dimethoxybenzene, with two activating methoxy (B1213986) groups and a deactivating chloro group, leads to interesting and sometimes complex reaction pathways. Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic routes.

Detailed Investigations of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. libretexts.org For substituted benzenes, the existing groups on the ring dictate the position of the incoming electrophile. In the case of 1,2-dimethoxybenzene (B1683551) (veratrole), the two methoxy groups are activating and ortho-, para-directing. askfilo.com When a chloro group is introduced at the 1-position, it also directs incoming electrophiles to the ortho and para positions, although it is a deactivating group. The combined effect of these substituents on this compound influences the regioselectivity of EAS reactions.

The general mechanism for EAS involves two main steps:

Formation of a sigma complex (arenium ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org

For dimethoxybenzene scaffolds, the methoxy groups strongly activate the ring towards electrophilic attack. In the chlorination of electron-rich aromatic compounds using N-chloroamines in an acidic medium, the reaction is first order in both the aromatic substrate and the chlorinating agent. rsc.org Two potential mechanisms have been proposed: an arenium-ion mechanism and an electron-transfer chain reaction. rsc.org For highly susceptible substrates like 1,4-dimethoxybenzene (B90301), the electron-transfer pathway may play a role. rsc.org However, for most electron-rich aromatics, the arenium-ion mechanism is favored. rsc.org

The directing effects of multiple substituents can be complex. Generally, the most activating group dictates the position of substitution. masterorganicchemistry.com In this compound, both methoxy groups are strong activators. The chlorine atom, while deactivating, is an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, will determine the ultimate position of electrophilic attack.

Characterization of Nucleophilic Substitution Pathways

While electrophilic substitution is more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur, particularly when the ring is substituted with strong electron-withdrawing groups. However, for this compound, the presence of electron-donating methoxy groups makes classical SNAr reactions challenging.

Nevertheless, nucleophilic substitution of a halogen on an aromatic ring can be achieved under specific conditions. For instance, the synthesis of methoxyarenes from fluoroarenes can be accomplished via nucleophilic aromatic substitution with sodium methoxide (B1231860). nih.gov This suggests that under appropriate conditions, the chlorine atom of this compound could potentially be replaced by other nucleophiles. The reactivity in such reactions would be influenced by the solvent, the nature of the nucleophile, and the reaction temperature. researchgate.net

Another pathway for substitution involves the formation of organometallic intermediates, which can then undergo further reactions. This is a key principle in cross-coupling reactions, discussed in a later section.

Identification and Role of Reaction Intermediates

The primary intermediates in the electrophilic aromatic substitution of this compound are resonance-stabilized carbocations known as arenium ions or sigma complexes. libretexts.org The stability of these intermediates is enhanced by the electron-donating methoxy groups, which can delocalize the positive charge through resonance.

In Friedel-Crafts reactions, the active electrophile is typically a carbocation (in alkylation) or an acylium ion (in acylation), generated from an alkyl halide or acyl halide and a Lewis acid catalyst. umkc.eduiitk.ac.in For example, in the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with t-butyl alcohol and sulfuric acid, the tertiary butyl carbocation is the key electrophilic intermediate. youtube.com

In some cases, more complex intermediates can be formed. For example, in the reaction of 1,3-dimethoxybenzene (B93181) with 3-chloropropionic acid in polyphosphoric acid (PPA), intermediate complexes such as 16 and 17 (as numbered in the original study) are proposed to form in situ and subsequently attack the aromatic ether. researchgate.net

In the context of cross-coupling reactions like the Suzuki coupling, the key intermediates are organopalladium species. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Functional Group Transformations and Cross-Coupling Methodologies

This compound is a versatile starting material for a variety of functional group transformations and cross-coupling reactions, allowing for the synthesis of more complex molecules.

Applications in Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov Aryl chlorides, including substituted dimethoxybenzene derivatives, are known to participate in these reactions. sigmaaldrich.comchemicalbook.com

For instance, 5-chloro-1,3-dimethoxybenzene has been successfully used in Suzuki-Miyaura cross-coupling reactions with potassium cyclobutyltrifluoroborate. sigmaaldrich.com The reaction of various trifluoroboratohomoenolates with 5-chloro-1,3-dimethoxybenzene has also been investigated, demonstrating the utility of this substrate in forming complex ketone-containing products. nih.gov

A study on the synthesis of methoxylated polychlorinated biphenyls (PCBs) utilized the Suzuki coupling of methoxylated bromoarenes with chlorinated phenylboronic acids. nih.gov This highlights the general applicability of this methodology to halogenated dimethoxybenzene scaffolds for the construction of biaryl systems. nih.gov

Table 1: Examples of Suzuki Coupling Reactions with Chloro-dimethoxybenzene Derivatives

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 5-Chloro-1,3-dimethoxybenzene | Potassium cyclobutyltrifluoroborate | Not specified | Cyclobutyl-1,3-dimethoxybenzene | Not specified | sigmaaldrich.com |

| 5-Chloro-1,3-dimethoxybenzene | Potassium 1-trifluoroborato-5-phenylpentan-3-one | Pd(OAc)₂, RuPhos, K₂CO₃ | 1-(3,5-Dimethoxyphenyl)-5-phenylpentan-3-one | 89% | nih.gov |

| 3-Bromo-5-chloro-1,2-dimethoxybenzene | (3-chlorophenyl)boronic acid | Not specified | 3'-Chloro-5-bromo-3,2'-dimethoxy-1,1'-biphenyl | Not specified | nih.gov |

This table is generated based on available data and may not be exhaustive.

Investigations into Friedel-Crafts Acylations and Alkylations of Dimethoxybenzene Scaffolds

Friedel-Crafts reactions are a cornerstone of organic synthesis for the alkylation and acylation of aromatic rings. mercer.edu The high electron density of dimethoxybenzene rings makes them excellent substrates for these reactions.

Friedel-Crafts Alkylation: The alkylation of dimethoxybenzenes can be achieved using various alkylating agents and catalysts. A common example is the reaction of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid to yield 1,4-di-t-butyl-2,5-dimethoxybenzene. mercer.edumnstate.edu This reaction proceeds via an electrophilic aromatic substitution mechanism involving a tertiary butyl carbocation. youtube.com The activating methoxy groups direct the incoming alkyl groups to the ortho positions.

Friedel-Crafts Acylation: Acylation of dimethoxybenzenes introduces a ketone functionality onto the aromatic ring. This is typically carried out using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. iitk.ac.in For example, the acylation of 1,4-dimethoxybenzene with acetic anhydride over solid acid catalysts can produce 2,5-dimethoxyacetophenone. researchgate.net The reaction of 1,2-dimethoxybenzene with chloroacetyl chloride in the presence of a Lewis acid leads to the formation of 2-chloro-1-(2,3-dimethoxyphenyl)ethanone. askfilo.com

Challenges in Friedel-Crafts acylations of aromatic ethers include potential catalyst deactivation. researchgate.net The choice of catalyst and reaction conditions is therefore critical for achieving high yields and selectivity. Polyphosphoric acid (PPA) has been used as a medium for the acylation of 1,3-dimethoxybenzene, although complex product mixtures can sometimes result from both acylation and subsequent alkylation reactions. researchgate.net

Table 2: Examples of Friedel-Crafts Reactions on Dimethoxybenzene Scaffolds

| Substrate | Reagent(s) | Catalyst/Medium | Product(s) | Reference |

| 1,4-Dimethoxybenzene | t-Butyl alcohol | Sulfuric acid, Acetic acid | 1,4-Di-t-butyl-2,5-dimethoxybenzene | mercer.edumnstate.edu |

| 1,4-Dimethoxybenzene | Acetic anhydride | Indion-125 (solid acid) | 2,5-Dimethoxyacetophenone | researchgate.net |

| 1,3-Dimethoxybenzene | 3-Ethoxypropionic acid | Polyphosphoric acid (PPA) | 2',4'-Dimethoxy-3-(2,4-dimethoxyphenyl)propiophenone and others | researchgate.net |

| 1,2-Dimethoxybenzene | Chloroacetyl chloride | Lewis Acid (e.g., AlCl₃) | 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone | askfilo.com |

This table provides illustrative examples of Friedel-Crafts reactions involving dimethoxybenzene substrates.

Reactivity Profiling of Chlorinated Aromatic Ethers

The reactivity of this compound is characteristic of chlorinated aromatic ethers, a class of compounds where the reactivity is dictated by the interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating effects of the methoxy groups. The position of these substituents on the benzene ring is crucial in determining the molecule's behavior in various chemical transformations. The two methoxy groups in this compound activate the aromatic ring towards electrophilic substitution, but also influence the reactivity of the C-Cl bond in nucleophilic substitution and organometallic reactions.

The chlorine substituent on the aromatic ring is a key functional group that allows for a variety of synthetic transformations. Its reactivity is modulated by the adjacent methoxy groups. These reactions typically fall into categories such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the formation of organometallic reagents.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a primary pathway for the functionalization of aryl halides. science.govdalalinstitute.com For chlorinated aromatic ethers like this compound, the SNAr mechanism is generally less facile compared to rings activated by strongly electron-withdrawing groups (like nitro groups). However, the reaction can proceed under specific conditions, often requiring strong nucleophiles and elevated temperatures. The methoxy groups, being ortho and meta to the chlorine atom, exert a combined electronic effect that influences the electrophilicity of the carbon atom bearing the chlorine. Research into the synthesis of methoxylated polychlorinated biphenyl (B1667301) (PCB) derivatives has involved the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide to yield dimethoxyarene structures. nih.gov While not directly involving this compound as a substrate, this research highlights the viability of SNAr reactions within this class of compounds to build more complex molecules. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates. researchgate.netacs.org The reactivity of this compound in these reactions is significant. The general mechanism for these couplings involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation and reductive elimination. researchgate.net

Research has demonstrated the use of related chlorinated dimethoxybenzene isomers in palladium-catalyzed C-H bond functionalization. For instance, 5-chloro-1,3-dimethoxybenzene has been successfully coupled with various heterocyclic compounds using a palladium acetate (B1210297) catalyst and a butyldi-1-adamantylphosphine (B1366389) ligand. google.com Similarly, Suzuki coupling reactions, which pair an organoboron compound with an organohalide, have been used to synthesize methoxylated PCB derivatives from chlorinated haloarenes. nih.gov A study detailed the Suzuki coupling of a brominated derivative, 5-Bromo-1-chloro-2,3-dimethoxybenzene, with phenylboronic acids, showcasing the utility of the chlorodimethoxybenzene scaffold in constructing biaryl systems. nih.gov

Below is a table summarizing a relevant Suzuki coupling reaction that provides insight into the reactivity of the halogenated 2,3-dimethoxybenzene core structure.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1-chloro-2,3-dimethoxybenzene | Chlorinated phenylboronic acids | Pd catalyst | Methoxylated derivatives of Polychlorinated biphenyls (PCBs) | Low to good | nih.gov |

Grignard Reagent Formation:

Aryl halides are common precursors for Grignard reagents, which are highly versatile nucleophiles in organic synthesis. mnstate.edu The formation of a Grignard reagent from this compound would involve the reaction with magnesium metal in an ether solvent. mnstate.edugoogle.com The resulting 2,3-dimethoxyphenylmagnesium chloride could then be used in reactions with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. ambeed.comacs.org While specific studies detailing the Grignard reaction of this compound are not extensively documented in the provided context, the principles of Grignard reagent formation from chlorobenzene (B131634) derivatives are well-established. ambeed.com The presence of the methoxy groups could potentially influence the stability and reactivity of the resulting organomagnesium compound.

Other Reactions:

The reactivity profile of this compound also includes electrophilic substitution reactions, though the directing effects of the chloro and methoxy substituents would lead to a mixture of products. The electron-rich nature of the ring, conferred by the two methoxy groups, makes it susceptible to electrophiles. ambeed.com For example, the parent compound, 1,3-dimethoxybenzene, readily undergoes acylation and alkylation reactions. researchgate.netresearchgate.net

The synthesis of this compound itself provides insight into the reactivity of its precursors. It can be prepared via the chlorination of 2,3-dimethoxybenzene. ontosight.ai An alternative preparation involves the lithiation of 1,3-dimethoxybenzene followed by reaction with a chlorinating agent like carbon tetrachloride, which highlights the ability of the dimethoxybenzene ring to be functionalized at specific positions. google.com

The following table summarizes key reactions involving chlorinated aromatic ethers, illustrating the typical reactivity profile for compounds like this compound.

| Reaction Type | Substrate Example | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-chloro-1,2-difluorobenzene | Sodium methoxide, DMF, 110 °C | 4-chloro-1,2-dimethoxybenzene | nih.gov |

| Palladium-Catalyzed C-H Arylation | 5-chloro-1,3-dimethoxybenzene | Heterocycle, Pd(OAc)₂, butyldi-1-adamantylphosphine, K₃PO₄, 125 °C | Arylated heterocycle | google.com |

| Grignard Reagent Formation | 4-chloroanisole | Mg, Tetrahydrofuran (B95107), Reflux | 4-methoxyphenylmagnesium chloride | google.com |

| Lithiation/Chlorination | 1,3-dimethoxybenzene | 1) n-butyllithium; 2) Carbon tetrachloride | 2-chloro-1,3-dimethoxybenzene (B1590426) | google.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to analyze the properties of molecules like 1-chloro-2,3-dimethoxybenzene and its derivatives. nih.gov DFT calculations, by selecting appropriate functionals and basis sets, can predict a wide range of molecular properties with high accuracy. samipubco.comresearchgate.net

DFT studies are instrumental in predicting the outcome of electrophilic aromatic substitution (SEAr) reactions, a key reaction class for benzene (B151609) derivatives. The distribution of regioisomers is determined by the directing effects of the substituents on the aromatic ring. For this compound, the ring is substituted with two electron-donating methoxy (B1213986) (-OCH₃) groups and one electron-withdrawing but ortho-, para-directing chloro (-Cl) group.

Activating and Directing Effects : Electron-donating groups increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles and thus activating it for SEAr reactions. lkouniv.ac.in Methoxy groups are strong activating groups and are ortho-, para-directors. The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions through resonance effects. libretexts.org

Regioselectivity : In this compound, the two methoxy groups at positions 2 and 3 strongly activate the ring. The positions ortho and para to these groups are C4, C6, and C5. The chlorine at position 1 also directs to its ortho (C6) and para (C4) positions. The combined effect of these substituents governs the regioselectivity. DFT calculations can quantify the activation energies for electrophilic attack at each available carbon position (C4, C5, and C6), predicting the most likely site of substitution. The position with the lowest activation energy barrier will correspond to the major product. Generally, the positions activated by the strong methoxy groups are the most probable sites for electrophilic attack. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. wuxibiology.com

HOMO and LUMO : The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. A higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor. mdpi.com DFT calculations are frequently used to determine these energy levels. nih.gov

Energy Gap : The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (Eg). nih.gov This gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. samipubco.com Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. nih.gov For halogenated hydroxyphenyl naphthol steroidomimetics, it was found that halogen substitution significantly lowers the LUMO level, with iodine having the most pronounced effect, leading to a reduced HOMO-LUMO gap and increased chemical reactivity. mdpi.com

Below is a representative table illustrating typical electronic properties that can be calculated for aromatic compounds using DFT.

| Property | Description | Typical Calculated Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ionization potential. | -5.0 to -5.3 researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron affinity. | -2.5 to -2.7 researchgate.net |

| Energy Gap (Eg) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. nih.gov | 3.9 to 4.1 researchgate.net |

Note: The values presented are illustrative for substituted aromatic systems and the exact values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from computational calculations that visualize the charge distribution within a molecule. samipubco.com They are used to predict and understand how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

An MEP map displays the electrostatic potential on the electron density surface.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. samipubco.com

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. walisongo.ac.id

Green Regions : Denote areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy groups and on the aromatic ring, particularly at the positions activated by the methoxy groups. The hydrogen atoms would exhibit positive potential (blue). samipubco.com Such maps provide a clear, visual representation of the molecule's reactive sites. walisongo.ac.id

DFT calculations can be used to investigate the stability of radical cations derived from dimethoxybenzene (DMB) derivatives, which is relevant in applications like redox flow batteries. acs.org Understanding the stability of the this compound radical cation involves assessing the thermodynamic feasibility of various degradation pathways. acs.org

Computational studies on DMB-based radical cations have identified several potential degradation mechanisms: acs.org

Deprotonation : Loss of a proton, often from a methyl group or the aromatic ring.

Dimerization : Reaction of two radical cations to form a dimer.

Hydrolysis : Reaction with water, which can lead to the cleavage of ether bonds.

Demethylation : Loss of a methyl group.

Studies have shown that for DMB derivatives, degradation via deprotonation is often the most likely mechanism in the presence of solvents with high proton-solvating ability. acs.org The relative stability of the this compound radical cation compared to other isomers could be systematically evaluated by calculating the reaction energies for each of these degradation pathways.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov

DFT Functionals : Various functionals are available, each with different performance characteristics. Commonly used functionals include B3LYP (a hybrid functional) and PBE (a generalized gradient approximation functional). nih.gov Studies on dimethoxybenzene derivatives have shown that while PBE can be more time-efficient, hybrid functionals like B3LYP often provide lower total energies and more accurate predictions of electronic properties. nih.gov Other functionals like M06-2X are also used, particularly for kinetics and thermochemistry. acs.org

Basis Sets : The basis set describes the atomic orbitals used in the calculation. Larger basis sets, such as def2-TZVP, generally provide more accurate results than smaller ones, like 6-311G(d,p), but at a higher computational cost. nih.gov The choice represents a trade-off between accuracy and computational resources. For predicting specific properties, property-optimized basis sets have been developed to improve accuracy without a prohibitive increase in computational expense. researchgate.netchemrxiv.org

The selection of an appropriate combination of functional and basis set is crucial for obtaining reliable predictions of molecular geometries, electronic properties, and reactivity. nih.gov

| Functional | Basis Set | Typical Application | Reference |

| B3LYP | 6-311G(d,p) | Analysis of electronic properties (HOMO, LUMO), MEP. | nih.gov |

| PBE | 6-311G(d,p) | More time-efficient calculations, suitable for larger systems. | nih.gov |

| M06-2X | 6-311+G(d,p) | Structural parameter determination, NBO analysis. | acs.org |

| B3LYP | Def2-TZVP | Can provide lower total energy, though computationally more demanding. | nih.gov |

Ab Initio Computational Methodologies

Ab initio (from first principles) computational methods are another class of quantum chemistry calculations that solve the Schrödinger equation without using empirical parameters. These methods are generally more computationally intensive than DFT but can offer higher accuracy for certain properties.

Methods such as Hartree-Fock (SCF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) fall under this category. researchgate.net Ab initio calculations have been used to study various aspects of aromatic systems, including:

Proton Affinities : To understand the reactivity of the aromatic ring towards electrophiles. nih.gov

Reaction Mechanisms : To examine the potential energy surfaces of reactions, such as the chlorination of benzene, and to characterize transition states and intermediates. researchgate.net

Molecular Properties : To calculate geometric parameters, dipole moments, and polarizabilities with high accuracy. nih.gov

For a molecule like this compound, ab initio methods could be employed to provide benchmark data for calibrating less computationally expensive DFT methods or to investigate reaction mechanisms where DFT might be less reliable. rsc.org

Conformational Analysis and Intermolecular Interaction Characterization

Computational and theoretical studies provide significant insights into the structural and electronic properties of this compound. These investigations are crucial for understanding its conformational preferences and the nature of its intermolecular interactions, which in turn influence its macroscopic properties.

Conformational Analysis:

The conformational landscape of this compound is primarily dictated by the rotation of the two methoxy groups relative to the benzene ring. Due to steric hindrance between the adjacent methoxy groups and the chlorine atom, free rotation is restricted, leading to distinct, energetically favorable conformations.

The rotational barriers of the methoxy groups are a key aspect of the conformational analysis. Studies on similar dimethoxybenzene compounds indicate that these barriers can be determined computationally and are influenced by the substitution pattern on the benzene ring.

Intermolecular Interaction Characterization:

The solid-state packing and bulk properties of this compound are governed by a variety of intermolecular interactions. These non-covalent forces include hydrogen bonding and π-π stacking.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules or even weak C-H donors on adjacent molecules, weak C-H···O hydrogen bonds can form. The chlorine atom can also participate in weak halogen bonding interactions. While specific crystallographic data for this compound is not available to provide precise bond lengths and angles, studies on other dimethoxybenzene derivatives have confirmed the role of such weak hydrogen bonds in stabilizing their crystal structures nih.gov.

π-π Stacking: The aromatic nature of the benzene ring in this compound allows for the formation of π-π stacking interactions. These interactions are a significant contributor to the cohesive energy in the solid state of many aromatic compounds. The arrangement of molecules in a crystal lattice will be such that it maximizes these favorable stacking interactions, often in an offset or slipped-parallel fashion to minimize electrostatic repulsion. The strength and geometry of these interactions are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy groups, which affect the quadrupole moment of the aromatic ring.

Below is a table summarizing the types of potential intermolecular interactions in this compound based on theoretical considerations and data from related compounds.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

| Hydrogen Bonding | C-H | O (methoxy) | 2.2 - 3.2 |

| Halogen Bonding | C-Cl | O (methoxy) / π-system | 3.0 - 3.5 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |

It is important to note that the specific geometries and energies of these conformers and interactions for this compound would require dedicated computational studies or experimental data from techniques like X-ray crystallography, which are not currently available in the public domain.

Research on Applications As Advanced Synthetic Intermediates

Precursor in Pharmaceutical Synthesis and Drug Discovery Efforts

The structural motif of 1-chloro-2,3-dimethoxybenzene is a component of various pharmacologically active compounds. Its utility stems from its ability to be transformed into key precursors for skeletons of therapeutic agents.

Synthesis of Pharmacologically Active 1,2-Benzisoxazoloxyacetic Acid Derivatives

While direct synthesis of 1,2-benzisoxazoloxyacetic acids from this compound is not extensively documented in readily available literature, the synthesis of structurally related compounds highlights a plausible pathway. For instance, the closely related isomer, 2-chloro-1,3-dimethoxybenzene (B1590426), is a known starting material for 7-chloro-1,2-benzisoxazoloxyacetic acids, which have shown diuretic and antihypertensive properties. The general synthetic approach involves the transformation of the chlorodimethoxybenzene moiety into a substituted 2-hydroxyphenyl ketone oxime, which then undergoes cyclization to form the core 1,2-benzisoxazole (B1199462) ring. Subsequent attachment of an oxyacetic acid side chain yields the final active derivatives. This established synthetic strategy for a positional isomer suggests that this compound could similarly serve as a precursor for a different range of substituted 1,2-benzisoxazole derivatives.

Building Block for Anti-Inflammatory and Analgesic Agents

The dimethoxybenzene moiety is a structural feature in a number of compounds investigated for anti-inflammatory and analgesic properties. For example, derivatives of 3,4,5-trimethoxybenzyl alcohol have been conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their anti-inflammatory activity. mdpi.com The presence of methoxy (B1213986) groups can influence the pharmacological profile of a molecule. Although direct evidence detailing the use of this compound as a starting material for specific anti-inflammatory agents is scarce, its chemical structure makes it a suitable candidate for elaboration into more complex molecules with potential therapeutic effects. Synthetic pathways could involve nucleophilic substitution of the chloride or electrophilic substitution on the aromatic ring, guided by the methoxy groups, to build molecules with desired pharmacological activities.

Integration into Novel Chalcones and Acridone-based Therapeutics

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are well-known precursors to flavonoids and possess a wide range of biological activities, including anti-inflammatory and anticancer effects. nih.govpharmascholars.com The standard synthesis of chalcones involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. pharmascholars.comnih.gov In this context, this compound can be envisioned as a precursor to either of the required aromatic components. For example, it could be converted via Friedel-Crafts acylation to a substituted acetophenone or formylated to produce a substituted benzaldehyde, which would then be used in a Claisen-Schmidt condensation as outlined in the table below.

| Precursor Role | Potential Intermediate | Reaction Type |

| Benzaldehyde component | 2,3-Dimethoxy-X-chlorobenzaldehyde | Formylation (e.g., Vilsmeier-Haack) |

| Acetophenone component | 2,3-Dimethoxy-X-chloroacetophenone | Acylation (e.g., Friedel-Crafts) |

Acridones: Acridone (B373769) and its derivatives represent a class of compounds with significant pharmacological activities, including anticancer and antimalarial properties. nih.govjocpr.com A common synthetic route to the acridone scaffold is the Ullmann condensation, which involves the reaction of an anthranilic acid with a substituted aniline (B41778), followed by acid-catalyzed cyclization. jocpr.comptfarm.pl this compound could potentially be converted to 2,3-dimethoxyaniline. This aniline derivative could then be reacted with an appropriate o-halobenzoic acid to construct the N-phenylanthranilic acid intermediate, which would subsequently be cyclized to form a dimethoxy-substituted acridone.

Role in Materials Science Applications

The incorporation of specific aromatic monomers into polymers can significantly alter their physical and chemical properties. While the direct application of this compound in materials science is not well-documented, the properties of related structures provide insight into its potential uses.

Development of Specialty Polymers and Resins

Aromatic compounds are fundamental components of many high-performance polymers and resins, such as epoxy vinyl esters and polyesters. ineos.combaltazarkompozyty.plquimibber.com These materials are valued for their mechanical strength and resistance to harsh environments. The rigid structure of the benzene (B151609) ring, combined with the specific functional groups of this compound, could theoretically be exploited in polymer synthesis. It could potentially be functionalized to create a monomer capable of polymerization, or used as an additive or modifying agent to impart specific properties to a polymer matrix.

Contribution to Materials with Enhanced Thermal Stability and Chemical Resistance

The thermal stability of polymers is often enhanced by the inclusion of aromatic structures and by increasing cross-linking density. marquette.eduresearchgate.netnih.gov Epoxy novolac and bisphenol-A based vinyl ester resins, for example, are known for their excellent thermal and chemical resistance due to their highly aromatic and cross-linked structures. ineos.comquimibber.com It is plausible that monomers derived from this compound could be integrated into such polymer networks. The aromatic core would contribute to thermal stability, while the chlorine atom could influence properties like flame retardancy or chemical resistance. However, specific research data confirming the use of this compound to achieve enhanced thermal stability or chemical resistance in specialty polymers and resins is not currently available in published literature.

Intermediate in Agrochemical Development

Chlorinated hydroquinone (B1673460) dimethyl ethers, a class to which this compound belongs, are recognized as valuable intermediates in the production of pesticides. scispace.com The reactivity of the chloro and methoxy groups on the benzene ring allows for various chemical transformations, making such compounds versatile precursors for more complex molecules with potential biocidal activity.

Although direct synthetic routes starting from this compound to specific commercialized agrochemicals are not prominently reported, the synthesis of phenazine-based compounds, which have applications as pesticides, sometimes involves precursors with similar substitution patterns. nih.gov The development of novel fungicides, such as chloro-containing 1-aryl-3-oxypyrazoles, also highlights the importance of chlorinated aromatic intermediates in creating new agrochemical candidates.

The synthesis of various 2,3-disubstituted phenazine (B1670421) derivatives, which have shown cytotoxicity and have been investigated for applications including pesticides, often starts from substituted nitroanilines. nih.gov While not a direct use of this compound, these synthetic pathways illustrate the general utility of substituted benzene rings in constructing complex heterocyclic systems relevant to agrochemical research.

Table 1: Potential Agrochemical Precursor Applications

| Precursor Compound Class | Potential Agrochemical Application | Reference |

|---|---|---|

| Chlorinated Hydroquinone Dimethyl Ethers | General intermediates for pesticides | scispace.com |

Applications in the Fragrance and Flavoring Industries

The application of this compound in the fragrance and flavoring industries is primarily linked to its potential as a precursor to veratraldehyde (2,3-dimethoxybenzaldehyde) and other related aromatic aldehydes and ketones. Veratraldehyde itself is a significant compound in these industries, valued for its sweet, woody, and vanilla-like aroma.

The synthesis of flavor compounds such as vanillin (B372448) and zingerone (B1684294) typically proceeds from precursors like eugenol (B1671780) or guaiacol. researchgate.netresearchgate.net However, the structural similarity of this compound to key intermediates in these syntheses suggests its potential as a starting material for synthetic analogues. For instance, the conversion of a chloro-substituted benzene ring to an aldehyde can be achieved through various formylation reactions, which could theoretically transform this compound into a veratraldehyde derivative.

While direct industrial application of this compound for fragrance synthesis is not widely documented, the broader class of dimethoxybenzene derivatives is relevant. For example, 1,3-dimethoxybenzene (B93181) is a known flavoring agent. google.com The synthesis of cyclic fragrances often involves the transformation of various unsaturated precursors, and substituted aromatic compounds can serve as foundational building blocks in these multi-step syntheses. nih.gov

Table 2: Related Compounds in the Fragrance and Flavor Industry

| Compound Name | Application | Reference |

|---|---|---|

| Veratraldehyde | Fragrance and flavor agent | nih.gov |

| Vanillin | Flavoring agent | scispace.comnih.gov |

| Zingerone | Flavor compound | researchgate.net |

Synthesis and Academic Study of Derivatives and Analogues of 1 Chloro 2,3 Dimethoxybenzene

Structural Modifications and Functionalization Approaches

The functionalization of 1-chloro-2,3-dimethoxybenzene is a key area of research, with various substituents being introduced to the aromatic ring to create novel molecules with tailored properties. These modifications are achieved through a range of synthetic methodologies, allowing for the systematic study of how different functional groups impact the parent molecule.

Synthesis and Study of Halo-Substituted Analogues (e.g., Iodo-substituted derivatives)

The introduction of additional halogen atoms, particularly iodine, onto the this compound framework has been explored to create valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The synthesis of these halo-substituted analogues often involves electrophilic aromatic substitution reactions.

A common method for the iodination of aromatic compounds is the use of elemental iodine in the presence of an oxidizing agent. For instance, the iodination of dimethoxy and trimethoxy benzene (B151609) derivatives has been successfully achieved using an I2/30% aqueous H2O2 system under solvent-free reaction conditions libretexts.org. This method offers a greener alternative to traditional iodination procedures. Another approach involves the use of iodine monochloride (ICl) in acetic acid, which has been employed for the synthesis of various chlorinated iodo- and diiodoanilines lumenlearning.com.

The regioselectivity of iodination is a critical aspect of these syntheses. In the case of chlorinated aromatic compounds, various silver salts in combination with iodine have been utilized to achieve regioselective iodination. For example, the iodination of 3,5-dichloroanisole, a structural analogue, has been investigated using N-iodosuccinimide (NIS) in the presence of p-toluenesulfonic acid (PTSA), yielding the 4-substituted product as the major isomer lumenlearning.com. The choice of iodinating agent and reaction conditions can significantly influence the position of the incoming iodine substituent on the aromatic ring.

While direct iodination of this compound is not extensively detailed in the available literature, the principles derived from the study of related dimethoxybenzene and chlorobenzene (B131634) derivatives provide a strong foundation for predicting and achieving the synthesis of its iodo-substituted analogues. The resulting chloro-iodo-dimethoxybenzene compounds are of interest as versatile building blocks in organic synthesis.

Development of Ethynyl-Substituted Derivatives

The introduction of an ethynyl group onto the this compound scaffold is a significant functionalization that opens up avenues for creating more complex molecules through carbon-carbon bond-forming reactions. The Sonogashira coupling is a preeminent method for the synthesis of such derivatives.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base libretexts.orglumenlearning.commasterorganicchemistry.com. The general scheme for a Sonogashira coupling involves the reaction of an aryl halide (R-X, where X can be Cl, Br, I, or OTf) with a terminal alkyne (R'-C≡CH) to yield the coupled product (R-C≡C-R') masterorganicchemistry.com.

Research on related compounds, such as the characterization of 1-chloro-3-ethynyl-2,4-dimethoxybenzene, confirms the feasibility of synthesizing chloro-ethynyl-dimethoxybenzene isomers msu.edu. This suggests that with the appropriate choice of catalyst, ligands, and reaction conditions, the Sonogashira coupling can be successfully applied to this compound to produce its ethynyl-substituted derivatives. These derivatives are valuable precursors for the synthesis of polymers, pharmaceuticals, and other functional organic materials.

Characterization of Methyl-Substituted Analogues

The introduction of methyl groups to the this compound core can influence its electronic and steric properties. While specific studies on the synthesis and characterization of methyl-substituted analogues of this compound are limited, general methods for the methylation of aromatic compounds can be considered.

One common approach for the introduction of a methyl group is the Friedel-Crafts alkylation. However, this reaction can be prone to issues such as polysubstitution and rearrangement, and the directing effects of the existing substituents on the ring must be carefully considered.

Alternatively, methyl groups can be introduced via cross-coupling reactions, such as the Suzuki or Negishi coupling, using an appropriate methyl-organometallic reagent and a halogenated derivative of this compound.

Studies on related chloro-dimethoxy-dimethylbenzene isomers, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene, have been reported stpeters.co.in. These compounds were synthesized from the corresponding dimethyl-1,4-benzoquinones and serve as intermediates in the synthesis of other complex molecules stpeters.co.in. The characterization of these isomers involved techniques such as X-ray crystallography, which revealed details about their molecular geometry, including the orientation of the methoxy (B1213986) groups relative to the benzene ring stpeters.co.in.

The characterization of any newly synthesized methyl-substituted analogue of this compound would typically involve a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry, to confirm the molecular structure and purity.

Exploration of Structure-Reactivity and Structure-Property Relationships

The reactivity of substituted benzene rings in electrophilic aromatic substitution is governed by the interplay of inductive and resonance effects of the substituents. Methoxy groups (–OCH₃) are activating groups because they donate electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles libretexts.orglumenlearning.commsu.edu. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, which makes the ring less reactive than benzene libretexts.orglumenlearning.com. However, the lone pairs on the chlorine atom can participate in resonance, which directs incoming electrophiles to the ortho and para positions.

In this compound, the two methoxy groups are strong activating, ortho, para-directing groups, while the chlorine atom is a deactivating, ortho, para-director. When multiple substituents are present, the directing effect of the most activating group generally dominates masterorganicchemistry.com. Therefore, in electrophilic substitution reactions on this compound, the positions ortho and para to the methoxy groups are expected to be the most reactive sites. Steric hindrance can also play a significant role in determining the regioselectivity of the reaction, with attack at less sterically hindered positions being favored masterorganicchemistry.com.

The physical properties of these derivatives, such as melting point, boiling point, solubility, and crystal packing, are also dictated by their molecular structure. For instance, the introduction of polar functional groups can increase intermolecular forces, leading to higher melting and boiling points. The planarity of the benzene ring and the orientation of the substituents, as revealed by crystallographic studies of related molecules, influence how the molecules pack in the solid state, affecting properties like density and solubility nih.gov.

Q & A

Q. What are the common synthetic routes for 1-Chloro-2,3-dimethoxybenzene?

A practical method involves electrophilic aromatic substitution using a chlorinating agent. For example:

- Reagents : N-Chloromorpholine (NCP) or N-chlorosuccinimide (NCS) in acidic media (e.g., HCl or H₂SO₄).

- Conditions : Reaction temperatures of 20–50°C, with regioselectivity influenced by electron-donating methoxy groups.

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields the product.

Q. Key data :

| Substrate | Chlorinating Agent | Yield (%) | Major Product |

|---|---|---|---|

| 1,2-Dimethoxybenzene | NCP | 85–91% | This compound |

This method avoids over-chlorination due to steric and electronic effects of methoxy groups .

Q. How does the chloro substituent influence nucleophilic substitution reactions in this compound?

The chloro group at the 1-position undergoes SNAr (nucleophilic aromatic substitution) under basic or catalytic conditions:

- Nucleophiles : Amines (e.g., NH₃, morpholine), thiols, or alkoxides.

- Catalysts : Cu(I) or Pd(0) for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Example : Reaction with morpholine in DMF at 80°C produces 1-Morpholino-2,3-dimethoxybenzene.

Note : Steric hindrance from adjacent methoxy groups may slow reactivity, requiring elevated temperatures .

Advanced Questions

Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

- Electrostatic potential maps identify electron-deficient sites prone to nucleophilic attack.

- Transition state analysis clarifies steric effects of methoxy groups.

Case study : DFT predicts preferential substitution at the chloro position over methoxy-adjacent carbons due to lower activation energy .

Q. What crystallographic techniques resolve structural ambiguities in halogenated dimethoxybenzene derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is critical:

- Data collection : High-resolution (<1.0 Å) data at synchrotron facilities.

- Refinement : Anisotropic displacement parameters for chlorine and methoxy groups.

- Validation : Check for twinning or disorder using PLATON or Olex2.

Example : SHELXL refinement of 1-Bromo-2-chloro-3,5-dimethoxybenzene confirmed C-Br bond length deviations due to steric strain .

Q. How can the antimicrobial potential of this compound derivatives be systematically evaluated?

A multi-step approach is recommended:

Synthesis : Introduce bioactive groups (e.g., sulfonamides, quinolones) via substitution.

In vitro assays :

- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Target validation : DNA gyrase inhibition assays using supercoiling relaxation methods.

In silico docking : AutoDock Vina or Schrödinger Suite to model ligand-gyrase interactions.

Reference : Thiomorpholine derivatives showed no Gram-negative activity but high gyrase affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.